2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H22N4O2S3 and its molecular weight is 530.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
tuberculosis , suggesting that they may have a significant impact at the molecular and cellular level.
Action Environment
The solubility of thiazole, a parent material for various chemical compounds including this one, in different solvents could suggest that the compound’s action, efficacy, and stability might be influenced by the environment in which it is present.
Biological Activity
The compound 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that combines multiple heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The unique structural features of this compound allow for diverse interactions within biological systems.
Structural Features
The compound features several key structural elements:
- Benzo[d]thiazole moiety : Known for its pharmacological properties.
- Thiophene ring : Associated with various biological activities.
- Thieno[2,3-c]pyridine core : Contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Studies have shown that derivatives containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against several strains, indicating strong antimicrobial potential .
Anticancer Properties
The anticancer activity of this compound has been highlighted in various studies. Research indicates that compounds with similar structures can inhibit cancer cell proliferation across multiple cell lines:
- MCF-7 (breast cancer)
- NCI-H460 (lung cancer)
For example, a related compound exhibited an IC50 value of 0.004 µM against T-cell proliferation, showcasing potent anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance cytotoxicity against tumorigenic cell lines while sparing normal cells .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structural motifs has also been investigated. Some derivatives have shown promising results in inhibiting pro-inflammatory enzymes such as 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.
Synthesis and Evaluation
Research into the synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:
- Formation of the benzo[d]thiazole ring.
- Introduction of thiophene and thiazole rings through condensation reactions.
- Final modifications to enhance solubility and biological activity.
A detailed study by researchers synthesized derivatives of benzothiazole and evaluated their biological activities, revealing a spectrum of antimicrobial and anticancer effects .
Comparative Analysis
The following table summarizes some key findings regarding related compounds:
Compound Name | Structural Features | Biological Activity | MIC/IC50 Values |
---|---|---|---|
Compound A | Thiazole ring | Antimicrobial | 50 µg/mL |
Compound B | Benzothiazole | Anticancer | 0.004 µM |
Compound C | Thiophene-based | Anti-inflammatory | Sub-micromolar |
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2S3/c28-24(32)23-17-12-13-31(14-16-6-2-1-3-7-16)15-22(17)36-27(23)30-25(33)20-10-11-21(34-20)26-29-18-8-4-5-9-19(18)35-26/h1-11H,12-15H2,(H2,28,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRDHVMKUNZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C(=O)N)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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